molecular formula C15H23NO2S B10975504 2-Ethyl-1-[(4-ethylphenyl)sulfonyl]piperidine

2-Ethyl-1-[(4-ethylphenyl)sulfonyl]piperidine

Cat. No.: B10975504
M. Wt: 281.4 g/mol
InChI Key: QSTUTABQFADSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Chemical Structure: 2-Ethyl-1-[(4-ethylphenyl)sulfonyl]piperidine consists of a piperidine ring with an ethyl group and a sulfonylphenyl group attached.

    Purpose: This compound finds applications in various fields due to its unique structure and properties.

  • Preparation Methods

      Synthetic Routes: One synthetic route involves the reaction of 2-ethylpiperidine with 4-ethylbenzenesulfonyl chloride.

      Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane) with a base (such as triethylamine) as a catalyst.

      Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: 2-Ethyl-1-[(4-ethylphenyl)sulfonyl]piperidine is stable under normal conditions.

      Reactions: It may undergo substitution reactions, but detailed studies are limited.

      Common Reagents: Alkylating agents, nucleophiles, and strong bases.

      Major Products: Substituted piperidine derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).

      Medicine: Limited studies, but potential therapeutic applications.

      Industry: Not widely used industrially.

  • Mechanism of Action

      Targets: The exact molecular targets are not well-established.

      Pathways: Further research is needed to elucidate its mechanism of action.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of an ethyl group and a sulfonylphenyl group sets it apart.

      Similar Compounds: Other piperidine derivatives, such as N-substituted piperidines.

    Remember that research on this compound is ongoing, and its full potential remains to be explored.

    Properties

    Molecular Formula

    C15H23NO2S

    Molecular Weight

    281.4 g/mol

    IUPAC Name

    2-ethyl-1-(4-ethylphenyl)sulfonylpiperidine

    InChI

    InChI=1S/C15H23NO2S/c1-3-13-8-10-15(11-9-13)19(17,18)16-12-6-5-7-14(16)4-2/h8-11,14H,3-7,12H2,1-2H3

    InChI Key

    QSTUTABQFADSMY-UHFFFAOYSA-N

    Canonical SMILES

    CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)CC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.